molecular formula C11H12N2O3 B14377493 5-Oxopyrrolidin-3-yl phenylcarbamate CAS No. 88036-83-3

5-Oxopyrrolidin-3-yl phenylcarbamate

Cat. No.: B14377493
CAS No.: 88036-83-3
M. Wt: 220.22 g/mol
InChI Key: KFJSVIJGJOZWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxopyrrolidin-3-yl phenylcarbamate: is a chemical compound that belongs to the class of carbamate esters. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a phenylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of itaconic acid with appropriate amines to form the pyrrolidine ring, followed by functionalization to introduce the phenylcarbamate group . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of 5-Oxopyrrolidin-3-yl phenylcarbamate may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-Oxopyrrolidin-3-yl phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

Chemistry: In chemistry, 5-Oxopyrrolidin-3-yl phenylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .

Biology: In biological research, this compound can be used to study the interactions of carbamate esters with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: Its structure can be modified to create derivatives with enhanced biological activity, making it a valuable scaffold for the design of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a useful intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 5-Oxopyrrolidin-3-yl phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound . For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with similar ring structures but different substituents.

    Prolinol: A derivative of proline with a hydroxyl group.

Uniqueness: 5-Oxopyrrolidin-3-yl phenylcarbamate is unique due to its combination of a pyrrolidine ring and a phenylcarbamate group. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

88036-83-3

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

(5-oxopyrrolidin-3-yl) N-phenylcarbamate

InChI

InChI=1S/C11H12N2O3/c14-10-6-9(7-12-10)16-11(15)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)

InChI Key

KFJSVIJGJOZWDM-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.